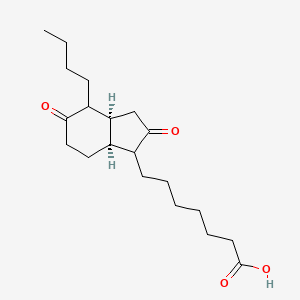

Bicyclo-prostaglandin E1

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H32O4 |

|---|---|

Molecular Weight |

336.5 g/mol |

IUPAC Name |

7-[(3aS,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]heptanoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-3-8-16-17-13-19(22)15(14(17)11-12-18(16)21)9-6-4-5-7-10-20(23)24/h14-17H,2-13H2,1H3,(H,23,24)/t14-,15?,16?,17+/m1/s1 |

InChI Key |

SMKXBJMWSIFUAU-VXLLPVPCSA-N |

SMILES |

CCCCC1([H])C(CC[C@H]([C@H]2CCCCCCC(O)=O)[C@@H]1CC2=O)=O |

Isomeric SMILES |

CCCCC1[C@H]2CC(=O)C([C@H]2CCC1=O)CCCCCCC(=O)O |

Canonical SMILES |

CCCCC1C2CC(=O)C(C2CCC1=O)CCCCCCC(=O)O |

Synonyms |

Bicyclo PGE1 |

Origin of Product |

United States |

Enzymatic and Chemical Pathways Leading to Bicyclo Prostaglandin E1

Chemical Stability and Measurement

Bicyclo-prostaglandin E1 is a stable, base-catalyzed transformation product of 13,14-dihydro-15-keto PGE1. nih.govnih.gov This stability allows for its reliable measurement in biological fluids like plasma, providing a cumulative index of PGE1 synthesis and turnover over time. The median level of its precursor, 13,14-dihydro-15-keto PGE1, found in human plasma is approximately 10 pg/ml. nih.gov By quantifying this compound, researchers can estimate the extent of PGE1 activity in various physiological and pathological conditions.

Correlation with in vivo PGE1 Biosynthesis

Studies have demonstrated a proportional relationship between the administration of PGE1 and the plasma concentrations of its metabolites. For instance, during intravenous infusion of PGE1, plasma concentrations of its metabolites, including the precursor to this compound, increase significantly. nih.gov This correlation underpins the use of this compound as a surrogate marker to indirectly monitor the in vivo disposition of PGE1. nih.gov

Note: This Section Focuses on the Fundamental Biological Roles of Pge1, As Bicyclo Pge1 Itself is Primarily a Stable Metabolite Used for Estimation of Pge1 Activity, Rather Than a Direct Effector.

Prostaglandin (B15479496) E1 Receptor Binding and Signaling Dynamics

The diverse actions of PGE1 are mediated through its binding to a subfamily of G-protein-coupled receptors (GPCRs) known as prostanoid receptors. wikipedia.orgresearchgate.net The specificity of the cellular response is determined by the type of receptor expressed in a given tissue. wikipedia.org

Prostaglandin E1 primarily interacts with the four subtypes of the prostaglandin E2 receptor (EP receptors), designated EP1, EP2, EP3, and EP4. tdl.orgwikipedia.org While PGE2 is often the principal ligand, PGE1 also binds to these receptors with significant affinity, sometimes showing comparable or even greater potency in eliciting certain cellular responses. wikipedia.orgnih.gov These receptors are all seven-transmembrane proteins that couple to different G-proteins, leading to distinct downstream signaling events. researchgate.netresearchgate.net In addition to EP receptors, some prostaglandins (B1171923) can interact with other prostanoid receptors like the prostacyclin (IP) receptor. researchgate.netwikipedia.org

| Receptor Subtype | Primary G-Protein Coupling | Major Intracellular Signaling Pathway | General Cellular Response |

|---|---|---|---|

| EP1 | Gq | ↑ Intracellular Calcium (Ca²⁺) | Smooth muscle contraction, ion transport regulation |

| EP2 | Gs | ↑ Adenylyl Cyclase → ↑ cAMP | Smooth muscle relaxation, inflammation |

| EP3 | Gi | ↓ Adenylyl Cyclase → ↓ cAMP | Inhibition of neurotransmitter release, smooth muscle contraction |

| EP4 | Gs | ↑ Adenylyl Cyclase → ↑ cAMP | Immune modulation, bone remodeling |

| IP | Gs | ↑ Adenylyl Cyclase → ↑ cAMP | Vasodilation, inhibition of platelet aggregation |

The interaction between PGE1 and its receptors is a highly specific process governed by the molecular structure of both the ligand and the receptor's binding pocket. tdl.org Prostanoid receptors, being G protein-coupled receptors, feature an extracellular N-terminus and an intracellular carboxyl terminus connected by seven transmembrane domains. researchgate.net

Studies comparing the binding of PGE1 and PGE2 have revealed subtle but important differences in their interaction with EP receptor subtypes. For instance, PGE2 has shown a higher affinity for EP3 and EP4 receptors compared to EP1 and EP2. tdl.org Conversely, PGE1 can elicit a stronger calcium signal via the EP1 receptor than PGE2. tdl.org The binding affinity, measured by the dissociation constant (Kd), for PGE1 with the mouse EP1 receptor is approximately 40 nM. wikipedia.org Research on the EP3 receptor has identified specific amino acid residues in the second extracellular loop as crucial for PGE2 recognition, and mutations in this area can alter the receptor's ability to differentiate between PGE1 and PGE2. tdl.org In mouse mastocytoma P-815 cells, the PGE1 receptor has been found to associate with a 60 kDa GTP-binding protein. nih.gov

Upon binding of PGE1 to its cognate receptors, a conformational change is induced, leading to the activation of associated G-proteins and the initiation of intracellular signaling cascades. scbt.com The specific pathway activated depends on the receptor subtype involved. researchgate.netnih.gov

Adenylyl Cyclase and cAMP Pathway: Activation of EP2 and EP4 receptors, which are coupled to the stimulatory G-protein (Gs), leads to the activation of adenylyl cyclase. researchgate.netmerckmillipore.com This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets to mediate cellular responses such as smooth muscle relaxation and modulation of inflammation. nih.govwikipedia.org PGE1 has been shown to effectively stimulate cAMP production. nih.govnih.gov In human platelets, PGE1 enhances the accumulation of cAMP, which may serve as a negative feedback mechanism to protect cells from calcium overload. ahajournals.org

Phospholipase C and Calcium Pathway: The EP1 receptor is coupled to the Gq protein. nih.gov Its activation by PGE1 stimulates phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, increasing cytosolic Ca2+ concentration, which in turn activates various calcium-dependent enzymes and cellular processes. tdl.orgnih.gov

Inhibition of Adenylyl Cyclase: The EP3 receptor is primarily coupled to the inhibitory G-protein (Gi). researchgate.net Activation of EP3 by PGE1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. researchgate.net This pathway is involved in processes like attenuating cardiac hypertrophy. nih.gov

Effects of Prostaglandin E1 on Cellular Function in Experimental Models

The signaling cascades initiated by PGE1 have profound effects on a variety of cellular functions, including the modulation of key signaling pathways and the regulation of gene expression.

PGE1 has been shown to influence several critical cell signaling pathways in various experimental models. In a mouse model of severe pneumonia, PGE1 was found to alleviate injury by inhibiting the JAK-STAT pathway. nih.gov Specifically, PGE1 treatment led to a decrease in the phosphorylation of JAK2 and STAT3 proteins. nih.gov In a model of angiotensin II-induced cardiac hypertrophy, PGE1 was found to suppress the activation of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov This effect was linked to the upregulation of Netrin-1, suggesting that the MAPK pathway acts as a downstream effector of the PGE1-Netrin-1 axis in this context. nih.gov Furthermore, in neuroblastoma x glioma hybrid cells, PGE1 treatment resulted in a significant reduction in the levels of the Gs alpha subunit (Gsα), which is responsible for stimulating adenylyl cyclase, indicating a novel feedback mechanism for controlling receptor-mediated signaling. nih.gov

The modulation of signaling pathways by PGE1 ultimately translates into changes in the expression of specific genes. In a study on Madin Darby canine kidney (MDCK) cells, PGE1 was shown to regulate the transcription of the Na,K-ATPase β1 subunit gene. nih.gov This regulation involves a prostaglandin-regulatory element (PGRE) within the gene's promoter, and the involvement of transcription factors like Sp1 and CREB. nih.gov

A more recent study investigating the protective effects of PGE1 in a model of cardiac hypertrophy used RNA sequencing to identify Netrin-1 (Ntn1) as a specific target gene upregulated by PGE1. nih.gov The study demonstrated that the beneficial effects of PGE1 were dependent on this upregulation. nih.gov In a severe pneumonia model, transcriptome sequencing revealed that PGE1 treatment led to significant changes in gene expression, with 782 genes being up-regulated and 471 down-regulated compared to the disease model without treatment. nih.gov This broad impact on gene expression underlies its therapeutic effects, which include increasing the expression of the anti-inflammatory cytokine IL-10 and the transcription factor Foxp3, which is associated with regulatory T-cells. nih.gov

| Gene Target | Effect of PGE1 | Signaling Pathway Implicated | Experimental Model |

|---|---|---|---|

| Na,K-ATPase β1 subunit | Upregulation (Transcription) | EP1 (PLC) and EP2 (Adenylyl Cyclase) | Madin Darby canine kidney (MDCK) cells |

| Netrin-1 (Ntn1) | Upregulation | EP3 Receptor | Angiotensin II-induced cardiac hypertrophy (in vivo and in vitro) |

| p-JAK2 / p-STAT3 | Downregulation (Protein Expression) | JAK-STAT | Lipopolysaccharide-induced severe pneumonia (mice) |

| Foxp3 | Upregulation | Not specified | Lipopolysaccharide-induced severe pneumonia (mice) |

| Interleukin-10 (IL-10) | Upregulation | Not specified | Lipopolysaccharide-induced severe pneumonia (mice) |

Influence on Cellular Processes

Prostaglandin E1 (PGE1) exerts significant influence over various cellular functions, most notably vasodilation and the inhibition of platelet aggregation. These effects are mediated through specific receptor interactions and downstream signaling pathways.

At a cellular level, PGE1 is a potent vasodilator. caymanchem.comhmdb.ca Its vasodilatory effects have been observed in various vascular beds, including the arteries of nerve roots in animal models. nih.gov This action is crucial for increasing peripheral blood flow. hmdb.ca

PGE1 is also a powerful inhibitor of platelet aggregation. nih.govmdpi.com This is a key characteristic of the compound, preventing the formation of blood clots. sigmaaldrich.com

Mechanisms of Platelet Aggregation Inhibition

The primary mechanism by which PGE1 inhibits platelet aggregation involves the stimulation of adenyl cyclase activity. nih.govnih.gov This leads to an increase in intracellular cyclic AMP (cAMP) concentrations. nih.govnih.gov The elevated cAMP levels then inhibit the release of calcium ions (Ca2+), a critical step in platelet activation and aggregation. nih.gov

Specifically, PGE1 carries out its function through the following steps:

Receptor Binding: PGE1 binds to the prostacyclin receptor (IP) on platelets. nih.govkarger.com It can also interact with other prostaglandin E (EP) receptors, but its inhibitory effect is primarily mediated through the IP receptor. mdpi.comkarger.com

Signal Transduction: This binding activates the Gαs protein-adenylate cyclase axis, leading to the production of cAMP. karger.com

Downstream Effects: Increased cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inhibits several components involved in platelet activation. karger.com This process antagonizes the effects of P2Y1 receptor activation, which is involved in platelet aggregation. nih.gov

Research has shown that there is a synergistic effect on the inhibition of platelet aggregation when PGE1 is combined with the inhibition of the P2Y12 receptor. nih.gov While PGE1 also interacts with the EP3 receptor, which can promote aggregation, its inhibitory action via the IP receptor is the dominant effect. nih.govkarger.com

| Cellular Process | Mechanism of Action | Key Receptors Involved | Primary Second Messenger | References |

|---|---|---|---|---|

| Vasodilation | Induces relaxation of vascular smooth muscle cells. | EP Receptors | cAMP | caymanchem.comhmdb.canih.gov |

| Platelet Aggregation Inhibition | Stimulates adenyl cyclase, increases cAMP, and inhibits Ca2+ mobilization. | IP Receptor (primary), EP Receptors | cAMP | nih.govmdpi.comnih.govkarger.com |

Interplay with Other Eicosanoid Pathways

Prostaglandin E1 is a member of the eicosanoid family, a group of signaling molecules derived from fatty acids. libretexts.org The synthesis and function of PGE1 are intricately linked with other eicosanoid pathways, creating a complex regulatory network.

Eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes, are synthesized from polyunsaturated fatty acids. nih.govqiagen.com PGE1 is specifically synthesized from dihomo-γ-linolenic acid (DGLA) through the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2. caymanchem.comcaymanchem.com The broader eicosanoid biosynthesis pathway begins with the release of arachidonic acid from membrane phospholipids, which is then converted into various eicosanoids by enzymes like cyclooxygenases and lipoxygenases. qiagen.com

The physiological effects of PGE1 are often balanced by the actions of other eicosanoids. For instance, while PGE1 is a vasodilator and inhibits platelet aggregation, Thromboxane A2, another eicosanoid, is a potent vasoconstrictor and promoter of platelet aggregation. mdpi.comlibretexts.org This balance is crucial for maintaining homeostasis.

Furthermore, PGE1's activity is enhanced through synergistic interactions with other signaling pathways. A notable example is its interaction with nitric oxide (NO), an endothelial-derived factor. nih.gov Studies have shown that PGE1 and NO work together to inhibit platelet aggregation more effectively than either agent alone. nih.govnih.gov This synergistic effect is also observed with the biologically active metabolite of PGE1, 13,14-dihydro-prostaglandin E1. nih.gov

| Interacting Pathway/Molecule | Nature of Interaction | Functional Outcome | References |

|---|---|---|---|

| Thromboxane Pathway | Antagonistic | PGE1 (vasodilation, anti-aggregation) counteracts Thromboxane A2 (vasoconstriction, pro-aggregation). | mdpi.comlibretexts.org |

| Nitric Oxide (NO) Pathway | Synergistic | Enhanced inhibition of platelet aggregation. | nih.govnih.gov |

| Leukotriene Pathway | Parallel Biosynthesis | Both are part of the broader eicosanoid inflammatory response, originating from fatty acid precursors. | libretexts.orgnih.govqiagen.com |

Rationale for Using Stable Metabolites in Prostaglandin Research

Directly measuring primary prostaglandins like Prostaglandin E1 (PGE1) in biological fluids is often unreliable due to their rapid metabolism and chemical instability. mdpi.com Prostanoids are typically local-acting mediators that are formed and inactivated within the same or neighboring cells before being released into circulation as inactive metabolites. nih.gov PGE1 is quickly converted in vivo to its principal circulating metabolite, 13,14-dihydro-15-keto-PGE1. nih.govresearchgate.net

However, this primary metabolite is also inherently unstable, which has historically hindered the development of reliable assays for estimating PGE1 production. google.comgoogle.com To circumvent this instability, analytical strategies focus on converting 13,14-dihydro-15-keto-PGE1 into a more stable derivative. Through a base-catalyzed transformation, 13,14-dihydro-15-keto-PGE1 is uniformly converted into Bicyclo-prostaglandin E1. nih.govresearchgate.net This stable bicyclo compound allows for dependable quantification, providing a reliable index of in vivo PGE1 biosynthesis and metabolism. nih.govresearchgate.netgoogle.com Measuring this compound effectively integrates the levels of its unstable precursors, enabling a more accurate assessment of PGE1's role in health and disease. google.com

Chromatographic and Spectrometric Techniques for Quantitative Analysis

Chromatography coupled with spectrometry provides the high sensitivity and specificity required for the precise quantification of prostaglandin metabolites from complex biological matrices. These techniques are foundational in lipidomic analysis, allowing for detailed profiling and accurate measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) is a traditional and powerful tool for the analysis of prostaglandins and their metabolites. google.com It is a well-established and robust platform for profiling low-molecular-weight metabolites. However, because prostaglandins are typically non-volatile, the methodology necessitates chemical derivatization to increase their volatility and thermal stability for GC analysis. mdpi.comjfda-online.com

This sample preparation process can be extensive. google.comnih.gov Common derivatization steps include the esterification of the carboxyl group and the conversion of hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. mdpi.comresearchgate.net For instance, a sensitive method for the simultaneous determination of PGE1 and its metabolites involves a multi-step derivatization process: the analytes are first converted to their pentafluorobenzyl (PFB) ester methoxime derivatives, purified, and then converted to TMS ethers before GC-MS analysis. nih.gov Despite the laborious sample preparation, GC-MS, particularly with negative-ion chemical ionization (NICI), offers high sensitivity and reproducibility for quantifying prostanoids. google.comnih.gov

Table 1: GC-MS Derivatization and Detection Parameters for PGE1 and Related Metabolites

| Parameter | Description | Reference |

| Derivatization Steps | 1. Solid-phase extraction. 2. Derivatization to pentafluorobenzyl (PFB) ester methoxime. 3. Purification. 4. Conversion to trimethylsilyl (TMS) ether. | nih.gov |

| Ionization Mode | Negative-Ion Chemical Ionization (NICI) | nih.govnih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Lower Limit of Quantitation (LLQ) | 2 pg/ml for PGE1 | nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a primary technique for prostaglandin analysis, largely overcoming the limitations of GC-MS. nih.gov This approach offers high sensitivity, accuracy, and high-throughput capabilities for the simultaneous detection of multiple ultra-trace prostaglandins from a single biological sample, often without the need for derivatization. nih.govresearchgate.net

The determination of PGE1 in plasma, for example, is challenged by its low physiological concentrations (pg/mL range) and potential for endogenous interference. nih.gov A validated LC-MS/MS method has demonstrated the ability to quantify PGE1 in dog plasma with a lower limit of quantification (LLOQ) of 10 pg/mL using a sample volume of 500 μL. nih.gov This level of sensitivity is critical for pharmacokinetic studies. The high selectivity of LC-MS/MS also allows for the separation and confident identification of structurally similar prostaglandin isomers, which is difficult to achieve with other methods. google.comnih.gov The combination of liquid chromatographic separation with the specificity of tandem mass spectrometry makes it an indispensable tool for modern lipidomics. nih.gov

High-Performance Liquid Chromatography (HPLC) is a fundamental separation technique widely used for the analysis of pharmaceuticals and biological molecules, including prostaglandins. researchgate.net For prostaglandin analysis, reverse-phase HPLC is commonly employed. uab.edu The technique's efficiency relies on the optimized selection of the column, mobile phase composition, and detector. researchgate.net

Quantification of PGE1 and its degradation products can be achieved using a reversed-phase HPLC (RP-HPLC) assay with UV detection. johnshopkins.edu However, due to the low specific absorbance of some prostaglandins in the ultraviolet region, derivatization is often performed to enhance detection. uab.edujohnshopkins.edu For example, PGE1 and PGE2 can be converted to their panacyl bromide derivatives, which allows for baseline resolution and sensitive detection. uab.edu Validated HPLC methods are characterized by their specificity, linearity, precision, and accuracy, making them reliable for stability testing and quantification in various formulations. johnshopkins.edu

Table 2: Example of RP-HPLC Conditions for PGE1 Analysis

| Parameter | Condition | Reference |

| Column | Kromasil 5 C18 (250×4.6 mm id, 5 µm particle size) | johnshopkins.edu |

| Mobile Phase | Acetonitrile-pH 3 phosphate (B84403) buffer (37:63%, v/v) | johnshopkins.edu |

| Detection | Multiwave UV detector at 205 nm (for PGE1) | johnshopkins.edu |

| Flow Rate | Ramp flow rate: 1.0 ml/min to 1.5 ml/min | johnshopkins.edu |

Immunoassay Development and Validation for this compound

Immunoassays provide a high-throughput and cost-effective alternative to mass spectrometric methods for the quantification of specific analytes like this compound. The development of these assays requires the production of specific antibodies and rigorous validation to ensure reliable performance.

The competitive enzyme immunoassay (EIA) is a common format for quantifying small molecules like prostaglandins. nih.gov The principle of this assay involves competition between the prostaglandin in a sample and a fixed amount of enzyme-labeled prostaglandin for a limited number of binding sites on a specific antibody. nih.govmedchemexpress.com

In a typical competitive EIA for PGE1, microtiter plates are coated with an anti-IgG antibody. During incubation, the anti-PGE1 antibody binds to either the PGE1 present in the standards and samples or to a PGE1-alkaline phosphatase conjugate. nih.gov After washing away unbound components, a substrate is added. The enzyme converts the substrate into a colored product, and the absorbance is measured. The intensity of the color is inversely proportional to the concentration of PGE1 in the sample. nih.gov The development and validation of such an assay for this compound would follow a similar principle, utilizing an antibody raised specifically against the bicyclo structure. The validation process establishes key performance characteristics, including precision, accuracy, linearity, and the limits of quantification.

Table 3: Key Validation Parameters for Immunoassays

| Parameter | Definition | Importance | Reference |

| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Assesses the random error and reproducibility of the assay. | |

| Relative Accuracy | The closeness of the mean test results obtained by the method to the true value. | Measures the systematic error or bias of the assay. | |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples. | Confirms the assay's performance across its range. | |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Defines the lower boundary of the reliable measurement range. |

Radioimmunoassays (RIA) for Specific Metabolite Quantification

Radioimmunoassays (RIA) have been developed as a specific and sensitive method for the quantification of this compound's metabolites. The measurement of primary prostaglandins in plasma can be unreliable; therefore, assays targeting their more stable metabolites are preferred. unimelb.edu.au However, the principal circulating metabolites of Prostaglandin E1 (PGE1) and Prostaglandin E2 (PGE2), such as 13,14-dihydro-15-keto-PGE1 and 13,14-dihydro-15-keto-PGE2 (PGEM), are chemically unstable. unimelb.edu.aunih.gov This instability has historically complicated the development of reliable assays. unimelb.edu.aunih.gov

A critical innovation in this area was the discovery that alkalinization of the plasma sample uniformly converts the unstable metabolites and their degradation products into a stable bicyclo compound. unimelb.edu.aupsu.edu For instance, 13,14-dihydro-15-keto-PGE2 is converted to 11-deoxy-13,14-dihydro-15-keto-11β,16ξ-cyclo-PGE2 (bicyclo-PGEM). nih.gov This conversion circumvents the instability problem, allowing for accurate measurement. unimelb.edu.au

The RIA for this stable bicyclic derivative is a direct assay that does not require prior extraction or chromatographic steps. psu.edu It typically utilizes a rabbit antiserum raised against the bicyclo-metabolite and a radiolabeled tracer. psu.edu The assay's sensitivity is noteworthy, with a least detectable mass reported to be as low as 1 to 12 picograms. nih.govpsu.edu The specificity of the antiserum is high, with cross-reactivities against other prostanoids being less than 1%. psu.edu While many RIAs are developed for the metabolite of PGE2, studies with PGE1 are also possible due to the predictable cross-reaction between the bicyclic derivatives of their respective metabolites. nih.gov

| Parameter | Reported Value | Reference |

|---|---|---|

| Least Detectable Mass | 1 pg | psu.edu |

| Sensitivity | 12 pg | nih.gov |

| 50% Binding Displacement | 15 pg | psu.edu |

| Intra-assay Coefficient of Variation | 9.8% | psu.edu |

| Inter-assay Coefficient of Variation | 15.3% | psu.edu |

| Cross-reactivity (against other prostanoids) | < 1% | psu.edu |

Chemiluminescent Enzyme Immunoassays (CLEIA)

Chemiluminescent Enzyme Immunoassays (CLEIA) represent a more modern, high-throughput alternative to RIA for quantifying prostaglandin metabolites. sigmaaldrich.com This technique combines the high sensitivity of chemiluminescence with the specificity of an antibody-antigen reaction. sigmaaldrich.com Similar to the RIA approach, the CLEIA for the major urinary metabolite of prostaglandin E (PGE-MUM) relies on an initial alkali treatment of the sample. researchgate.netnih.gov This step converts the PGE-MUM into its stable bicyclic form, which is the target analyte for the assay. researchgate.netnih.gov

The CLEIA method offers significant advantages over traditional RIA. researchgate.net It eliminates the need for radioactive materials and can be fully automated, drastically reducing manual operation and turnaround time. researchgate.net A fully automated CLEIA can produce results in approximately 30 minutes, a stark contrast to the two days often required for RIA procedures. researchgate.net Furthermore, the required sample volume for CLEIA is smaller (e.g., 15 µL) compared to RIA (e.g., 50 µL). researchgate.net

The performance of CLEIA has been shown to be robust, with a high correlation to the established RIA method (correlation coefficient of 0.970). researchgate.netnih.gov The assay demonstrates excellent sensitivity and reproducibility. nih.gov The limit of detection and quantification for a PGE-MUM CLEIA have been reported as 1.0 ng/mL and 1.3 ng/mL, respectively. researchgate.netnih.gov The within-run reproducibility is also high, with coefficients of variation ranging from 1.4% to 2.2%. nih.gov Cross-reactivity with related compounds is minimal, ensuring the assay's specificity. researchgate.netnih.gov

| Test Analog | Cross-Reactivity Rate | Reference |

|---|---|---|

| Tetranor PGFM | 0.089% | researchgate.net |

| Bicyclic PGE2 | 0.020% | researchgate.net |

| This compound | 0.012% | researchgate.net |

| Prostaglandin E1 | 0.012% | researchgate.net |

| 13,14-Dihydro-15-keto-PGE1 | 0.005% | researchgate.net |

| Prostaglandin E2 | Not Detected | researchgate.net |

| PGF2β | Not Detected | researchgate.net |

Considerations for Sample Preparation and Derivatization in this compound Assays

Effective sample preparation is critical for the accurate quantification of this compound and its related metabolites. The primary consideration for immunoassay-based methods is the chemical conversion, or derivatization, of the unstable native metabolites into a stable bicyclic structure. unimelb.edu.aunih.gov This is typically achieved through alkali treatment, where a sodium hydroxide (B78521) (NaOH) solution is added to the sample (e.g., plasma, urine) and allowed to react at room temperature for about 30 minutes before neutralization. researchgate.netnih.gov This step is fundamental to the success of both RIA and CLEIA methods. researchgate.netnih.gov

Beyond this crucial derivatization step, other sample preparation techniques may be employed, particularly for methods like gas chromatography-mass spectrometry (GC-MS) or when sample clean-up is necessary to remove interfering substances. nih.govnih.gov A common workflow involves the following steps:

Acidification : The sample is acidified to a pH of approximately 3.5 using an acid like HCl or formic acid. nih.govsigmaaldrich.com This protonates the carboxylic acid group of the prostaglandins, making them more soluble in organic solvents.

Extraction : Prostanoids are extracted from the aqueous biological matrix using organic solvents. nih.gov Common solvent systems include hexane (B92381)/ethyl acetate (B1210297) (1:1, v/v) or chloroform. nih.govnih.gov Butylated hydroxytoluene (BHT) may be added during this process to prevent auto-oxidation of the fatty acids. nih.gov

Purification : Solid-phase extraction (SPE) using a C18 reverse-phase column is often used for purification. sigmaaldrich.comsigmaaldrich.com The column is first conditioned with ethanol (B145695) and water. sigmaaldrich.comsigmaaldrich.com After the sample is applied, the column is washed with solutions of increasing ethanol concentration (e.g., water, 15% ethanol) and hexane to remove impurities. sigmaaldrich.comsigmaaldrich.com

Elution and Reconstitution : The purified prostaglandins are eluted from the column with a solvent like ethyl acetate. sigmaaldrich.comsigmaaldrich.com The solvent is then evaporated under a stream of nitrogen, and the dried extract is reconstituted in an appropriate assay buffer for analysis. nih.govsigmaaldrich.com

Stability studies indicate that sample preparation time can be a critical factor, especially for less stable prostaglandins, emphasizing the need for efficient and timely processing. nih.gov

Conclusion

The study of Bicyclo-prostaglandin E1 provides a critical lens through which the complex in vivo biology of Prostaglandin (B15479496) E1 can be viewed. Due to the ephemeral nature of PGE1, its stable downstream transformation product, this compound, serves as an invaluable tool for researchers. By providing a reliable and quantifiable measure of PGE1 biosynthesis and metabolism, the analysis of this compound allows for the inference of a wide range of molecular and cellular activities of its parent compound. These inferred activities, from receptor binding and signal transduction to specific cellular responses like vasodilation and inflammation, are fundamental to understanding the role of PGE1 in both health and disease. Future research leveraging the measurement of this compound will undoubtedly continue to illuminate the intricate functions of this potent lipid mediator.

Computational and Theoretical Studies on Bicyclo Prostaglandin E1 and Prostaglandin E1 Metabolism

Molecular Modeling of Conformational Dynamics and Stability of Bicyclo-prostaglandin E1

Direct computational studies focusing specifically on the conformational dynamics and stability of this compound are not extensively available in the public domain. However, the principles of molecular modeling have been widely applied to the broader family of prostaglandins (B1171923) and their bicyclic analogues, providing a foundational understanding of their structural characteristics.

Molecular modeling techniques, such as molecular mechanics and quantum mechanics, are employed to predict the three-dimensional structure of molecules and their relative stabilities. For a molecule like this compound, these methods can be used to determine the most stable arrangement of its atoms in space, known as the minimum energy conformation. The bicyclic ring system, formed through the intramolecular cyclization of its precursor, introduces significant conformational constraints compared to the more flexible open-chain structure of PGE1.

The stability of this compound is a key feature that makes it a useful analytical target. It is a stable, base-catalyzed transformation product of the PGE1 metabolite 13,14-dihydro-15-keto PGE1. caymanchem.comnih.gov This stability is in contrast to its precursor, which is inherently unstable. caymanchem.com Computational models could elucidate the energetic favorability of the bicyclic structure, explaining its resistance to further degradation under physiological conditions.

Table 1: Key Structural Features of this compound for Computational Analysis

| Structural Feature | Description | Potential for Computational Investigation |

| Bicyclic Core | A bicyclo[3.3.0]octane system resulting from intramolecular cyclization. | Analysis of ring pucker, strain energy, and conformational isomers. |

| Carbonyl Group | A ketone group on the cyclopentanone (B42830) ring. | Investigation of its influence on local geometry and electrostatic potential. |

| Alkyl Side Chains | The alpha and omega side chains attached to the bicyclic core. | Exploration of their rotational freedom and preferred orientations (conformational analysis). |

| Chiral Centers | Multiple stereocenters within the molecule. | Determination of the relative stability of different stereoisomers. |

While specific research on this compound is limited, the established methodologies in computational chemistry provide a robust framework for future investigations into its conformational dynamics and stability.

In Silico Analysis of Prostaglandin (B15479496) Metabolic Pathways Leading to Bicyclic Metabolites

The formation of this compound is a consequence of the metabolic cascade of Prostaglandin E1. In silico analysis, which involves the use of computer simulations and computational models, has been instrumental in understanding these complex biochemical pathways.

Prostaglandin E1 is initially metabolized in the body, primarily by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the hydroxyl group at C-15 to a ketone, forming 15-keto-PGE1. medchemexpress.com This is followed by the reduction of the C13-C14 double bond by 15-oxo-prostaglandin Δ13-reductase, leading to the formation of 13,14-dihydro-15-keto-PGE1. nih.govlipidmaps.org

Due to the inherent instability of 13,14-dihydro-15-keto-PGE1, it undergoes a spontaneous, base-catalyzed intramolecular cyclization to form the more stable this compound. caymanchem.comnih.gov This transformation makes Bicyclo-PGE1 a reliable biomarker for estimating the in vivo biosynthesis and metabolism of PGE1. caymanchem.commedchemexpress.eu

In silico methods can be used to model the enzymatic reactions involved in PGE1 metabolism. For instance, molecular docking simulations can predict how PGE1 and its metabolites bind to the active sites of enzymes like 15-PGDH. Furthermore, quantum mechanics/molecular mechanics (QM/MM) calculations can be employed to study the reaction mechanisms at an electronic level, providing insights into the transition states and energy barriers of each metabolic step.

The non-enzymatic, base-catalyzed cyclization of 13,14-dihydro-15-keto-PGE1 to Bicyclo-PGE1 can also be modeled computationally. Such studies could predict the reaction pathway and the stereochemical outcome of the cyclization, explaining the formation of the specific bicyclic structure.

Table 2: Key Steps in the Metabolic Pathway from Prostaglandin E1 to this compound

| Step | Precursor | Product | Key Enzyme/Condition | Computational Analysis Approach |

| 1 | Prostaglandin E1 | 15-keto-Prostaglandin E1 | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | Molecular docking, QM/MM simulations |

| 2 | 15-keto-Prostaglandin E1 | 13,14-dihydro-15-keto-Prostaglandin E1 | 15-oxo-prostaglandin Δ13-reductase | Molecular docking, QM/MM simulations |

| 3 | 13,14-dihydro-15-keto-Prostaglandin E1 | This compound | Base-catalyzed intramolecular cyclization (non-enzymatic) | Reaction pathway modeling, conformational analysis |

The in silico analysis of these metabolic pathways not only enhances our fundamental understanding of prostaglandin biochemistry but also provides a basis for developing analytical methods to quantify these metabolites in biological samples.

Docking and Dynamics Simulations of Prostaglandin E1 and Analogues with Receptor Targets

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as Prostaglandin E1, and its protein receptor. PGE1 exerts its biological effects by binding to a family of G-protein coupled receptors (GPCRs) known as EP receptors, which have four subtypes: EP1, EP2, EP3, and EP4. tdl.org

Docking studies aim to predict the preferred binding pose of a ligand within the receptor's binding site and to estimate the binding affinity. For PGE1 and its analogues, docking simulations have been performed on homology models of the EP receptors, as obtaining experimental crystal structures of these membrane-bound proteins is challenging. nih.govnih.govscispace.com These studies have identified key amino acid residues that are crucial for ligand recognition and binding. For example, studies on the EP3 receptor have highlighted the importance of specific residues in the extracellular loops for PGE2 binding, with implications for understanding PGE1 interactions as well. tdl.org

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex. By simulating the movements of the atoms over time, MD can reveal how the binding of PGE1 or its analogues induces conformational changes in the receptor, which is the first step in signal transduction. These simulations can also assess the stability of the ligand in the binding pocket and the network of interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govbiorxiv.org

Research has shown that different EP receptor subtypes exhibit distinct binding affinities for PGE1 and its analogues. tdl.orgscispace.com Computational studies can help to elucidate the structural basis for this selectivity. For instance, by comparing the binding pockets of the different EP receptor subtypes, it is possible to identify key residue differences that may favor the binding of one ligand over another.

Table 3: Examples of Computational Studies on PGE1 and Analogues with EP Receptors

| Study Focus | Receptor(s) | Ligand(s) | Key Findings/Insights | Reference(s) |

| Homology Modeling and Docking | Human EP1 Receptor | PGE2 and other prostanoids | Identified key molecular interactions and correlated docking scores with experimental binding affinities. | nih.govnih.gov |

| Homology Modeling and Docking | Human and Rat EP4 Receptors | PGE1, PGE2, and analogues | Revealed species-specific differences in docking scores and correlated them with in vitro activity. | scispace.com |

| Binding and Signaling Differences | Human EP1, EP2, EP3, EP4 Receptors | PGE1, PGE2 | Investigated binding affinities and signaling pathways, highlighting differences between PGE1 and PGE2. | tdl.org |

| Ligand Recognition | Human EP3 Receptor | PGE2 | Identified specific residues in the second extracellular loop as crucial for ligand recognition. | tdl.org |

These computational approaches are instrumental in rational drug design, enabling the development of novel prostaglandin analogues with improved selectivity and therapeutic profiles for targeting specific EP receptor subtypes.

Q & A

Q. What methodologies address conflicting data on Bicyclo-PGE1's long-term stability in storage?

- Answer : Conduct stability-indicating assays under ICH guidelines (e.g., Q1A). Test degradation products via forced-stress conditions (heat, humidity, light). Use Arrhenius modeling to predict shelf life and validate with real-time stability data. Report storage conditions and excipient compatibility .

Methodological Considerations

- Data Interpretation : When analyzing conflicting results, prioritize studies with rigorous blinding/randomization and adequate sample sizes. Use funnel plots or Egger’s regression to assess publication bias .

- Ethical Compliance : For human studies, adhere to protocols approved by institutional review boards (IRBs). Document informed consent and data anonymization processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.